Gliclazide Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

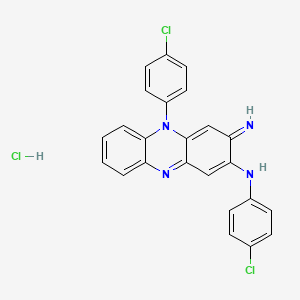

Gliclazide Impurity D is a chemical compound that is commonly used in the pharmaceutical industry for the production of Gliclazide, a medication used to treat type 2 diabetes . This impurity is a byproduct of the synthesis of Gliclazide and is usually produced in small quantities during the manufacturing process .

Synthesis Analysis

The synthesis of Gliclazide involves reacting p-Toluenesulfonylurea as raw material with hydrazine hydrate to obtain compound IV by condensation. Then, compound IV reacts with 1,2 -cyclopentane dicarboxylic anhydride to obtain compound II. Finally, reducing compound II yields Gliclazide .Molecular Structure Analysis

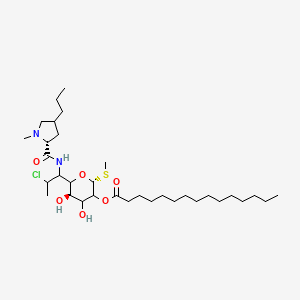

The molecular formula of Gliclazide Impurity D is C15H20N2O3S . The InChI representation is InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) .Aplicaciones Científicas De Investigación

Stability-Indicating UPLC Method Development

Gliclazide Impurity D is used in the development of a stability-indicating, accurate, simple, and fast Ultra-Performance Liquid Chromatography (UPLC) method . This method is used for the determination of gliclazide and its three potential impurities quantitatively .

Pharmaceutical Dosage Forms

Gliclazide Impurity D is found in pharmaceutical dosage forms of gliclazide . The primary objective for developing a stability-indicating UPLC method was the detection and determination of the impurities in gliclazide pharmaceutical dosage forms .

Separation of Potential Impurities

The developed UPLC method can separate all three potential impurities (Imp-A, Imp-C, and Imp-F) along with Gliclazide Impurity D .

Analysis of Forced Degradation Products

The stability-indicating characteristic of the developed method was proved by analyzing forced degradation products of the sample .

Validation of UPLC Method

The developed UPLC method was validated as per the guidelines of the International Conference on Harmonization in terms of system suitability, precision, accuracy, specificity, sensitivity, linearity, and robustness .

Biopharmaceutics Characteristics

Gliclazide Impurity D is considered in the discussion of the biowaiver of immediate and extended release tablets . The biowaiver is the evaluation of how favorable the biopharmaceutics characteristics are in order to obtain a waiver from the relative bioavailability/bioequivalence (RB/BE) studies to register new medicines .

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1136426-19-1 |

|---|---|

Nombre del producto |

Gliclazide Impurity D |

Fórmula molecular |

C15H20N2O3S |

Peso molecular |

308.40 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

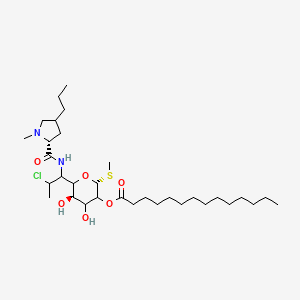

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

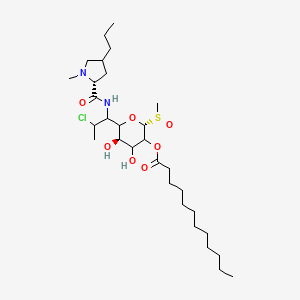

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)